molecular formula C17H17N5O2S3 B2570969 N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798540-46-1

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2570969
CAS No.: 1798540-46-1
M. Wt: 419.54
InChI Key: HBRFRWVEYCADIM-UHFFFAOYSA-N
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Description

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiadiazole ring, a tetrahydrothiazolo[5,4-c]pyridine scaffold, and a thiophene-3-carboxamide moiety. The tetrahydrothiazolo pyridine core is a bicyclic system that may contribute to conformational rigidity, influencing binding interactions in biological targets.

Properties

IUPAC Name

N-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-2-3-12-14(27-21-20-12)16(24)22-6-4-11-13(8-22)26-17(18-11)19-15(23)10-5-7-25-9-10/h5,7,9H,2-4,6,8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRFRWVEYCADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS Number: 1798540-46-1) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and notably its biological activity against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2S3C_{17}H_{17}N_{5}O_{2}S_{3}, with a molecular weight of 419.6 g/mol. The structural components include a thiadiazole moiety and a thiazolo[5,4-c]pyridine framework, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H17N5O2S3C_{17}H_{17}N_{5}O_{2}S_{3}
Molecular Weight419.6 g/mol
CAS Number1798540-46-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the cyclization of thioamide and hydrazonoyl halide intermediates under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiadiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, various thiazole derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited antibacterial effects significantly stronger than the control antibiotic Oxytetracycline:

CompoundMIC (µg/mL)MBC (µg/mL)
Thiazole Derivative A7.815.6
Thiazole Derivative B15.631.25
Control (Oxytetracycline)62.5125

The evaluated compounds showed between twofold to sixteenfold increased antibacterial effects compared to Oxytetracycline .

Antioxidant Activity

Thiazole derivatives have also been reported to possess antioxidant properties. A study investigating the antioxidant activity of thiazolidinone derivatives indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The structural features allow for binding to enzymes or receptors that are crucial for microbial survival or proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogs highlight key differences in substituent effects, electronic environments, and bioactivity. Below is a detailed analysis based on methodologies from the evidence and analogous studies.

Structural Comparisons via NMR Analysis

demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are critical for identifying substituent locations in thiadiazole derivatives. For the target compound, the 4-propyl group on the thiadiazole ring would perturb chemical shifts in these regions compared to analogs with shorter alkyl chains (e.g., methyl or ethyl). For example:

  • Propyl vs.
  • Thiophene vs. Pyridine Carboxamide : Replacing thiophene with pyridine (as in compound 7 in ) would alter aromatic ring electron density, affecting shifts in regions adjacent to the carbonyl group.

Data Table: Key Properties of Structural Analogs

Compound Name Substituent (Thiadiazole) Core Structure Key NMR Shifts (Regions A/B) Bioactivity (Hypothesized)
Target Compound 4-propyl Tetrahydrothiazolo pyridine Not reported Kinase inhibition
Compound 1 () Methyl Similar bicyclic core δ 7.2–7.5 (Region A) Antifungal
Pyrazole-carbothioamide () 4-nitrophenyl Pyrazole-dihydroisoxazole Not applicable Antimicrobial

Notes:

  • The target compound’s propyl group may improve lipid solubility vs. methyl analogs, enhancing pharmacokinetics.
  • Thiophene carboxamide’s sulfur atom could confer redox activity compared to pyridine-based systems.

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